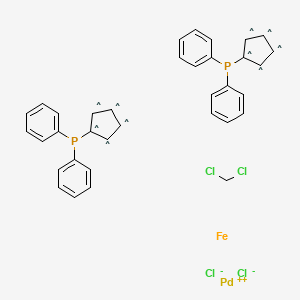
Bis(diphenylphosphino)ferrocene palladium dichloride, dichloromethane solvate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(diphenylphosphino)ferrocene palladium dichloride, dichloromethane solvate is a palladium complex containing the bidentate ligand 1,1’-bis(diphenylphosphino)ferrocene. This compound is widely used in various palladium-catalyzed coupling reactions, making it a valuable catalyst in organic synthesis .
準備方法
The compound can be synthesized by reacting 1,1’-bis(diphenylphosphino)ferrocene with a suitable nitrile complex of palladium dichloride. The reaction typically involves the following steps :
-
Reacting 1,1’-bis(diphenylphosphino)ferrocene with palladium dichloride in the presence of a nitrile solvent: (e.g., acetonitrile or benzonitrile): [ \text{dppf} + \text{PdCl}_2(\text{RCN})_2 \rightarrow (\text{dppf})\text{PdCl}_2 + 2 \text{RCN} ] where RCN can be CH₃CN or C₆H₅CN.
-
Direct synthesis using dichloromethane as a solvent: : This method simplifies the process by eliminating the need for a precursor, resulting in a high-purity product with a yield of approximately 90.46% .
化学反応の分析
Bis(diphenylphosphino)ferrocene palladium dichloride, dichloromethane solvate undergoes various types of reactions, primarily in the realm of palladium-catalyzed coupling reactions :
-
Cross-Coupling Reactions
Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl compounds.
Heck Reaction: Couples alkenes with aryl halides.
Sonogashira Coupling: Couples terminal alkynes with aryl halides.
Stille Coupling: Couples organotin compounds with aryl halides.
Negishi Coupling: Couples organozinc compounds with aryl halides.
Buchwald-Hartwig Amination: Couples amines with aryl halides.
-
Common Reagents and Conditions
Reagents: Aryl halides, boronic acids, organotin compounds, organozinc compounds, amines.
Conditions: Typically performed in the presence of a base (e.g., K₂CO₃, NaOH) and a solvent (e.g., toluene, DMF).
-
Major Products
- Biaryl compounds, alkenes, alkynes, and various substituted aromatic compounds.
科学的研究の応用
Bis(diphenylphosphino)ferrocene palladium dichloride, dichloromethane solvate is extensively used in scientific research due to its versatility as a catalyst :
-
Chemistry
Catalyst in Organic Synthesis: Facilitates the formation of carbon-carbon and carbon-heteroatom bonds.
Synthesis of Complex Molecules: Used in the preparation of pharmaceuticals, agrochemicals, and fine chemicals.
-
Biology
Bioconjugation: Used in the synthesis of bioconjugates for drug delivery and diagnostic applications.
-
Medicine
Drug Development: Plays a role in the synthesis of potential drug candidates through palladium-catalyzed reactions.
-
Industry
Material Science: Used in the production of polymers, OLEDs, and other advanced materials.
作用機序
The mechanism of action of bis(diphenylphosphino)ferrocene palladium dichloride, dichloromethane solvate involves the formation of a palladium complex that facilitates various coupling reactions :
-
Catalytic Cycle
Oxidative Addition: The palladium complex undergoes oxidative addition with an aryl halide, forming a palladium(II) intermediate.
Transmetalation: The intermediate reacts with an organometallic reagent (e.g., boronic acid) to form a new palladium complex.
Reductive Elimination: The final step involves reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
-
Molecular Targets and Pathways
- The palladium complex targets aryl halides and organometallic reagents, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.
類似化合物との比較
Bis(diphenylphosphino)ferrocene palladium dichloride, dichloromethane solvate is unique due to its high efficiency and selectivity in catalyzing coupling reactions :
-
Similar Compounds
Bis(triphenylphosphine)palladium dichloride: Another palladium complex used in similar coupling reactions.
Tetrakis(triphenylphosphine)palladium(0): A palladium(0) complex used in various coupling reactions.
Palladium(II) acetate: A commonly used palladium catalyst in organic synthesis.
-
Uniqueness
Higher Stability: The ferrocene backbone provides greater stability to the palladium complex.
Enhanced Reactivity: The bidentate ligand structure enhances the reactivity and selectivity of the catalyst.
特性
分子式 |
C35H30Cl4FeP2Pd |
|---|---|
分子量 |
816.6 g/mol |
InChI |
InChI=1S/2C17H14P.CH2Cl2.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;2-1-3;;;;/h2*1-14H;1H2;2*1H;;/q;;;;;;+2/p-2 |
InChIキー |
CWHRHCATIKFSND-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C(Cl)Cl.[Cl-].[Cl-].[Fe].[Pd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



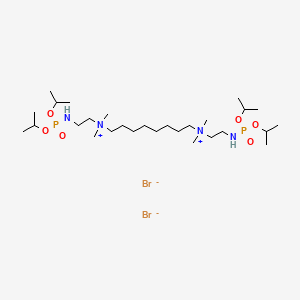
![Acetamide, N-[3-[2-(3-nitrophenoxy)ethoxy]phenyl]-](/img/structure/B13729899.png)

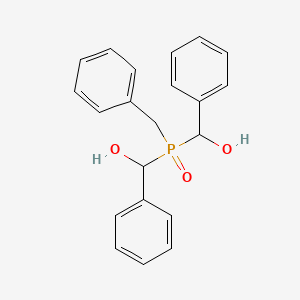
![3-[[2-[(4-Azidobenzoyl)amino]ethyl]dithio]propanoicacid](/img/structure/B13729927.png)
![[(4aS,8aS)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl] 3,4,5-trimethoxybenzoate](/img/structure/B13729937.png)
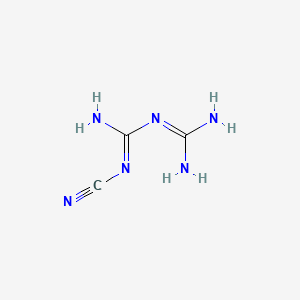
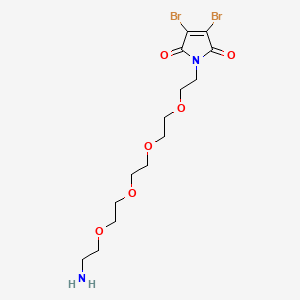

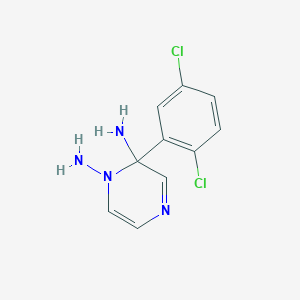
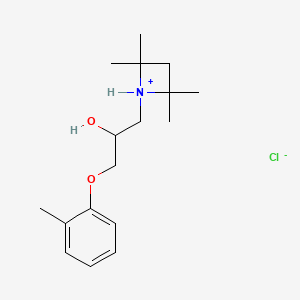
![(2R,3R,4R,5R,6R)-2-{[(2S,3R,4R,5R)-2,5-Bis(chloromethyl)-3,4-dihydroxytetrahydrofuran-2-YL]oxy}-5-chloro-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diol](/img/structure/B13729958.png)
![1,1,1-Trifluoro-4-[(2-hydroxyethyl)amino]-4-(2-hydroxy-5-methylphenyl)but-3-(z)-ene-2-one](/img/structure/B13729965.png)
